molecular formula C24H24N4O7S B12755053 beta-D-Xylopyranoside, 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate CAS No. 116509-53-6

beta-D-Xylopyranoside, 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate

Cat. No.: B12755053
CAS No.: 116509-53-6
M. Wt: 512.5 g/mol
InChI Key: LGJCWQHLDOPGTA-SRUXOGRHSA-N
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Description

Beta-D-Xylopyranoside, 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features a xylopyranoside sugar moiety linked to a triazole ring, which is further substituted with phenyl and pyridinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Xylopyranoside, 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate typically involves multiple steps:

    Formation of the Xylopyranoside Moiety: This can be achieved through the glycosylation of a suitable sugar precursor.

    Introduction of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution with Phenyl and Pyridinyl Groups: These groups can be introduced through nucleophilic substitution reactions.

    Acetylation: The final step involves acetylation of the hydroxyl groups on the sugar moiety to form the triacetate derivative.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridinyl groups.

    Reduction: Reduction reactions can target the triazole ring or the acetyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its glycoside structure.

    Cell Signaling: The compound could be involved in cell signaling pathways.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.

    Diagnostics: It may be used in diagnostic assays due to its unique structure.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Biotechnology: Applications in biotechnology for the modification of biomolecules.

Mechanism of Action

The mechanism of action of beta-D-Xylopyranoside, 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate involves its interaction with molecular targets such as enzymes or receptors. The glycoside moiety may bind to specific sites on enzymes, inhibiting their activity. The triazole ring and its substituents can interact with other molecular pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Alpha-D-Xylopyranoside Derivatives: Similar glycosides with different stereochemistry.

    Triazole-Substituted Glycosides: Compounds with similar triazole rings but different sugar moieties.

    Phenyl and Pyridinyl Substituted Glycosides: Compounds with similar aromatic substitutions.

Uniqueness

The uniqueness of beta-D-Xylopyranoside, 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

116509-53-6

Molecular Formula

C24H24N4O7S

Molecular Weight

512.5 g/mol

IUPAC Name

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]oxan-3-yl] acetate

InChI

InChI=1S/C24H24N4O7S/c1-14(29)33-19-13-32-23(21(35-16(3)31)20(19)34-15(2)30)36-24-27-26-22(17-9-11-25-12-10-17)28(24)18-7-5-4-6-8-18/h4-12,19-21,23H,13H2,1-3H3/t19-,20+,21-,23+/m1/s1

InChI Key

LGJCWQHLDOPGTA-SRUXOGRHSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

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